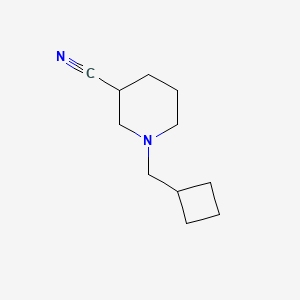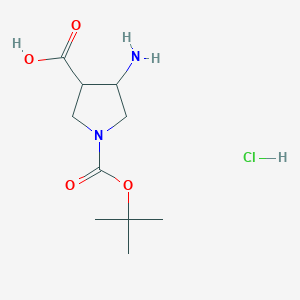
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl: is a chemical compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and deprotection steps but utilizes industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry: In chemistry, trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other nitrogen-containing compounds .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows it to act as a mimic for certain biological molecules .
Medicine: In medicinal chemistry, trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
作用机制
The mechanism of action of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which are crucial for its biological activity .
相似化合物的比较
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid methyl ester
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness: trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations .
属性
分子式 |
C10H19ClN2O4 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC 名称 |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H |
InChI 键 |
OSFJCLSARQXMCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


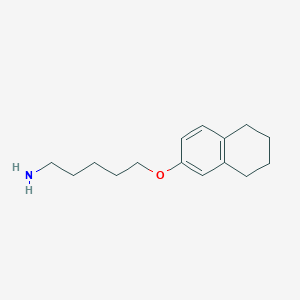
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

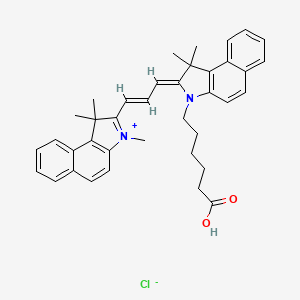
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)
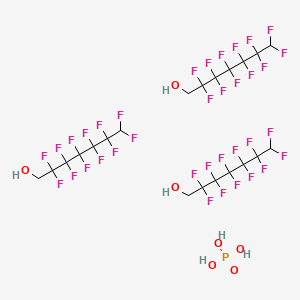

![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
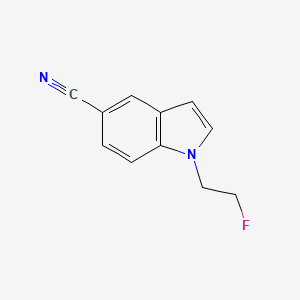
![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)

